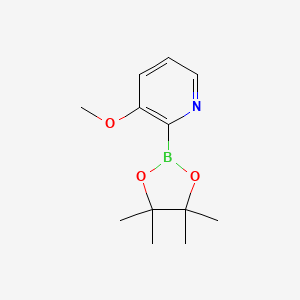

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-メトキシ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンは、分子式C12H18BNO3の有機化合物です。これはボロン酸エステル誘導体であり、さまざまな化学変換におけるその安定性と反応性で知られています。この化合物は、特に鈴木-宮浦クロスカップリング反応による炭素-炭素結合形成において、有機合成で広く使用されています。

準備方法

合成経路と反応条件

3-メトキシ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンの合成は、一般的に3-メトキシピリジンとビス(ピナコラト)ジボロンをパラジウム触媒の存在下で反応させることから行われます。反応は、窒素またはアルゴンなどの不活性雰囲気下で行われ、酸化を防ぎます。反応条件には、混合物を80〜100℃の温度範囲に加熱して数時間維持し、完全な転換を確保することがよくあります。

工業的製造方法

工業規模では、この化合物の製造は同様の合成経路に従いますが、収率と純度を高めるために最適化された条件が使用されます。連続フロー反応器と自動システムを使用すると、反応パラメーターをより適切に制御できるため、より効率的な生産プロセスを実現できます。

化学反応の分析

反応の種類

3-メトキシ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンは、次のようなさまざまな種類の化学反応を受けます。

酸化: この化合物は、対応するピリジンN-オキシドを形成するように酸化される可能性があります。

還元: 還元反応は、ボロン酸エステル基をヒドロキシル基に変換できます。

置換: ボロン酸エステル基は、求核置換反応により他の官能基で置換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: アミンやチオールなどの求核剤を置換反応に使用できます。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は通常ピリジンN-オキシドを生成しますが、還元はヒドロキシル化誘導体の形成をもたらします。

科学研究の用途

3-メトキシ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンは、科学研究で幅広い用途があります。

化学: これは、複雑な有機分子の合成に不可欠な炭素-炭素結合を形成するために、鈴木-宮浦クロスカップリング反応で広く使用されています。

生物学: この化合物は、さまざまな生体分子の検出のための蛍光プローブとセンサーの開発に使用されています。

医学: これは、特に特定の酵素または受容体を標的とする医薬品の合成の中間体として役立ちます。

産業: この化合物は、その独特の化学的特性により、ポリマーや電子部品などの高度な材料の製造に使用されています。

科学的研究の応用

3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has a wide range of applications in scientific research:

Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

Biology: The compound is used in the development of fluorescent probes and sensors for detecting various biological molecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

作用機序

3-メトキシ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンの作用機序は、さまざまな基質と安定な複合体を形成する能力に関係しています。ボロン酸エステル基は、ジオールや他の求核剤と相互作用して、新しい化学結合の形成を促進できます。この特性は、この化合物が炭素-炭素結合の形成における重要な中間体として作用するクロスカップリング反応で特に役立ちます。

類似化合物との比較

類似化合物

- 2-メトキシ-3-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン

- 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン

- tert-ブチル 4-[4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピラゾール-1-イル]ピペリジン-1-カルボン酸エステル

独自性

3-メトキシ-2-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジンは、メトキシ基により独特です。これは、さまざまな化学反応におけるその反応性と安定性を高めます。これは、特にクロスカップリング反応による複雑な分子の形成において、有機合成における貴重な化合物になります。

特性

CAS番号 |

1256358-87-8 |

|---|---|

分子式 |

C12H18BNO3 |

分子量 |

235.09 g/mol |

IUPAC名 |

3-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)10-9(15-5)7-6-8-14-10/h6-8H,1-5H3 |

InChIキー |

CATWDUWVTQWCFZ-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。